2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
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Overview
Description
“2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” is an electron-deficient molecule . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that they are strong electron-withdrawing molecules . They can react with aldehydes through the Knoevenagel condensation reaction, which allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Chemical Reactions Analysis
The compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This reaction allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of difluorobenzamide derivatives, including compounds similar to 2,6-difluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, has been explored for their potential applications in the pharmaceutical and agrochemical industries. For example, the Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers via β-H elimination demonstrates the broad substrate compatibility, functional group tolerance, and high regioselectivity of this method, providing new opportunities for the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons (Cui et al., 2023).
Imaging and Diagnostics
- Fluorine-containing benzamide analogs have been synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. This research highlights the potential of fluorine-18 labeled benzamide analogues in providing insights into the molecular underpinnings of cancer and aiding in the diagnosis and treatment planning for solid tumors (Tu et al., 2007).
Drug Development and Molecular Imaging
- The development of new PET agents for imaging B-Raf(V600E) in cancers has involved the synthesis of difluorobenzamide derivatives. These agents can provide valuable insights into the progression of cancers that harbor the B-Raf(V600E) mutation and potentially guide therapeutic interventions. The synthesis of such compounds demonstrates the utility of difluorobenzamides in the development of molecular imaging agents that can contribute to personalized medicine strategies (Wang et al., 2013).
Safety and Hazards
properties
IUPAC Name |
2,6-difluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c18-13-6-3-7-14(19)15(13)16(21)20-10-17(22)8-11-4-1-2-5-12(11)9-17/h1-7,22H,8-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSNOBYGODDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)C3=C(C=CC=C3F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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